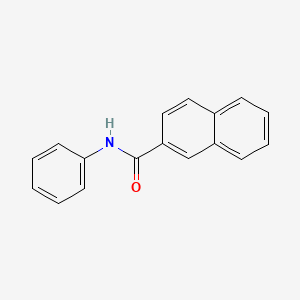
Dodecyl(2-hydroxyethyl)dimethylammonium bromide
Descripción general
Descripción
Dodecyl(2-hydroxyethyl)dimethylammonium bromide, also known as 1-Dodecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, bromide , is a chemical compound with the molecular formula C16H36BrNO . It has a molecular weight of 338.36714 .
Molecular Structure Analysis
The molecular structure of this compound consists of a long dodecyl chain attached to a quaternary ammonium center, which is also attached to a hydroxyethyl group . The bromide ion is associated with the quaternary ammonium center, giving the compound its overall positive charge .Physical And Chemical Properties Analysis
This compound has a melting point of 170 °C . As a cationic surfactant, it is likely to be soluble in water and may have surface-active properties.Aplicaciones Científicas De Investigación
Interaction with Proteins
Dodecyl(2-hydroxyethyl)dimethylammonium bromide (C12HDAB) has been studied for its interactions with proteins like bovine serum albumin (BSA). Research demonstrates that surfactants like C12HDAB can bind to specific sites on proteins, mainly through hydrophobic interactions, and also form hydrogen bonds. This property is essential in understanding the physicochemical behavior of proteins in the presence of surfactants and has implications in biochemical applications (Qin, Yin, Wang, & Shen, 2015).
Corrosion Inhibition
C12HDAB has shown potential as a corrosion inhibitor for carbon steel pipelines, especially in oil and gas wells applications. The surfactant’s ability to form a protective layer on metal surfaces helps prevent corrosion, a crucial aspect in maintaining pipeline integrity (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).
Surface Activity and Micellization
The surfactant's surface activity and micellization behavior have been extensively studied. Parameters like critical micellar concentration (CMC), degree of counterion dissociation, and thermodynamic functions of micellization have been investigated, providing insights into the surfactant's aggregation and surface behavior in aqueous solutions (Fan, Tong, Zheng, Lei, & Fang, 2013).
Polymerization and Material Science
C12HDAB has been used in the synthesis of polymerizable surfactants, leading to the development of concentrated polymerized cationic surfactant phases. This has implications in material science, particularly in creating stable, transparent solutions and lamellar mesophases useful in various industrial applications (Summers, Eastoe, & Richardson, 2003).
Micellization in Mixed Media
The behavior of C12HDAB in mixed media, like water and organic solvents, has been studied, revealing its micellization properties. Understanding how different environments affect micellization is vital for applications in cleaning, detergency, and pharmaceuticals (Tiwari, Sonu, Sowmiya, & Saha, 2012).
Mecanismo De Acción
Target of Action
Dodecyl(2-hydroxyethyl)dimethylammonium bromide, also known as Lauril 13, is a type of quaternary ammonium compound . The primary targets of this compound are the lipid bilayers of cell membranes . It interacts with these targets due to its surfactant properties .
Mode of Action
As a surfactant, Lauril 13 can insert itself into the lipid bilayers of cell membranes . This interaction disrupts the structure of the membrane, leading to increased permeability . This can result in leakage of cell contents and ultimately cell lysis .
Biochemical Pathways
The disruption of cell membranes by Lauril 13 affects various biochemical pathways. For instance, it can interfere with the normal functioning of membrane-bound enzymes and transport proteins . This can disrupt cellular homeostasis and lead to cell death .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to have poor oral bioavailability due to its charged nature . It may also be metabolized and excreted rapidly, further reducing its bioavailability .
Result of Action
The primary result of Lauril 13’s action is cell death due to disruption of the cell membrane . This can lead to the breakdown of biofilms and the killing of microorganisms, making Lauril 13 useful as a disinfectant .
Action Environment
The action of Lauril 13 can be influenced by various environmental factors. For example, its efficacy as a disinfectant can be reduced in the presence of organic matter . Additionally, its stability and activity may be affected by pH and temperature .
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H315, H335, and H319, indicating that it can cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include avoiding inhalation or skin contact, and using protective gloves or eye protection .
Propiedades
IUPAC Name |
dodecyl-(2-hydroxyethyl)-dimethylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16-18;/h18H,4-16H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQLPWLODYZCLE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCO.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884351 | |
| Record name | 1-Dodecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7009-61-2 | |
| Record name | Dodecyl(2-hydroxyethyl)dimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7009-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauril 13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007009612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl(2-hydroxyethyl)dimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYETHYL LAURDIMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MP5DA7GHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

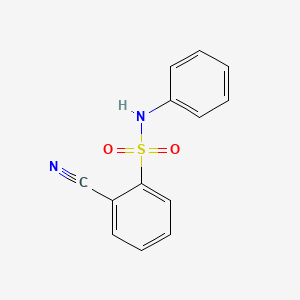
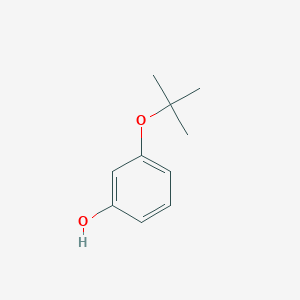


![[(2R,6R)-6-Methyloxan-2-yl]acetic acid](/img/structure/B3386058.png)

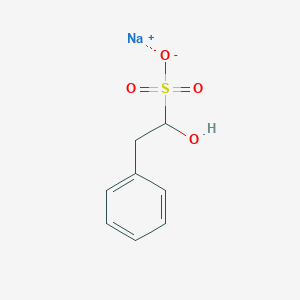

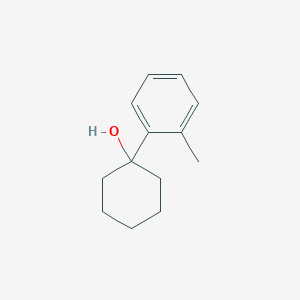

![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B3386081.png)
